Sodium dicyanamide
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Overview
Description
Sodium dicyanamide is an inorganic compound with the chemical formula NaN(CN)₂. It is a white crystalline solid that is highly soluble in water, forming a basic solution. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is used as a precursor for the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
Sodium dicyanamide (SD) is primarily used as a leaching reagent in the recovery of gold . Its primary target is gold, and it plays a crucial role in the extraction of gold from ores.
Mode of Action
This compound interacts with gold through a leaching process . The compound forms a series of metal complex ions, [AuNa x (N (CN) 2) x+2] − ( x = 1, 2, 3, or 4), in the solution . This interaction results in the dissolution of gold, facilitating its recovery.
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the leaching process . This process involves the dissolution of gold in the presence of this compound, leading to the formation of complex ions that can be further processed for gold recovery.
Pharmacokinetics
The pharmacokinetics of this compound in the context of gold leaching involves its concentration and the rate of gold dissolution . The gold-leaching rate increases when the concentration of this compound is increased . .
Result of Action
The result of this compound’s action is the recovery of gold from ores . A gold recovery of 34.8% was obtained when this compound was used as the sole leaching reagent at a dosage of 15 kg/t . The recovery rate increased to 57.08% in the presence of a certain amount of potassium ferrocyanide (PF) in the solution .
Action Environment
The action of this compound is influenced by environmental factors such as the pH of the solution and the presence of other compounds . For instance, the presence of potassium ferrocyanide in the solution increases the gold recovery rate . Additionally, the gold-leaching performance of this compound is also affected by its dosage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dicyanamide can be synthesized through the reaction of sodium cyanamide with cyanogen bromide. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. The reaction can be represented as follows:
NaCN+BrCN→NaN(CN)2+Br−
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of sodium cyanamide with cyanogen chloride. The reaction is carried out in a controlled environment to ensure the purity of the product. The reaction conditions typically involve maintaining a specific temperature and pressure to optimize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium dicyanamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dicyanamide radicals.
Reduction: It can be reduced to form sodium cyanamide.
Substitution: this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Dicyanamide radicals.
Reduction: Sodium cyanamide.
Substitution: Various substituted dicyanamide derivatives.
Scientific Research Applications
Sodium dicyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of coordination polymers and metal-organic frameworks. It is also used in the preparation of various metal complexes.
Biology: this compound is used in studies related to enzyme inhibition and protein interactions.
Industry: this compound is used in the production of coatings, adhesives, and as a curing agent for resins.
Comparison with Similar Compounds
Sodium dicyanamide can be compared with other similar compounds such as:
Sodium cyanamide (NaCN): Sodium cyanamide is a precursor for the synthesis of this compound. It is less reactive compared to this compound.
Potassium dicyanamide (KN(CN)₂): Potassium dicyanamide has similar chemical properties to this compound but differs in its solubility and reactivity.
Ammonium dicyanamide (NH₄N(CN)₂): Ammonium dicyanamide is another similar compound that is used in various chemical reactions. It has different solubility and reactivity compared to this compound.
This compound is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it a valuable reagent in the synthesis of coordination polymers and metal-organic frameworks.
Properties
CAS No. |
1934-75-4 |
---|---|
Molecular Formula |
C2HN3Na |
Molecular Weight |
90.04 g/mol |
IUPAC Name |
sodium;dicyanoazanide |
InChI |
InChI=1S/C2HN3.Na/c3-1-5-2-4;/h5H; |
InChI Key |
JHPDENBKCMSVJT-UHFFFAOYSA-N |
SMILES |
C(#N)[N-]C#N.[Na+] |
Isomeric SMILES |
C(=[N-])=NC#N.[Na+] |
Canonical SMILES |
C(#N)NC#N.[Na] |
Key on ui other cas no. |
1934-75-4 |
Pictograms |
Corrosive; Irritant |
Synonyms |
Dicyanamide, Sodium Salt; Sodium Dicyanamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium dicyanamide?
A1: this compound has the molecular formula Na[N(CN)2] and a molecular weight of 92.02 g/mol. []
Q2: What is the structure of the dicyanamide anion?
A2: The dicyanamide anion (dca-) is planar and composed of three nitrogen atoms connected by two carbon-nitrogen double bonds. This arrangement allows for versatile coordination modes in complex formation. [, ]
Q3: What are the characteristic spectroscopic features of this compound?
A3: this compound exhibits characteristic infrared (IR) absorption bands corresponding to the stretching vibrations of the C≡N and C–N bonds within the dicyanamide anion. [, ]
Q4: Is this compound thermally stable?
A4: this compound exhibits polymorphism, existing in different crystalline forms at different temperatures. The alpha form transitions to the beta form at 33 °C, and above 340 °C, it undergoes trimerization to form sodium tricyanomelaminate (Na3C6N9). []
Q5: Does nanoconfinement influence the thermal reactivity of dicyanamide salts?
A5: Yes, nanoconfinement significantly affects the kinetics of dicyanamide trimerization. For solid this compound, nanoconfinement causes significant deceleration. Conversely, for molten potassium and rubidium dicyanamide, nanoconfinement leads to dramatic acceleration. This difference arises from the impact of nanoconfinement on the preexponential factor of the reaction rate. [, ]
Q6: Can this compound be used as a catalyst in organic reactions?
A6: Yes, this compound has been explored as an additive in the ruthenium-catalyzed hydrogenation of benzene to cyclohexene. In aqueous solution, it significantly improves catalyst performance compared to dicyanamide-based ionic liquids, achieving a high initial selectivity to cyclohexene of 70%. []
Q7: How does this compound contribute to the ignition of hypergolic propellants?
A7: this compound, specifically the dicyanamide anion, plays a crucial role in hypergolic reactions with oxidizers like nitric acid. The reaction mechanism involves the formation of dinitrobiuret as a key intermediate. []
Q8: Have computational methods been used to study this compound reactivity?
A8: Yes, density functional theory (DFT) calculations have been employed to investigate the reactivity of this compound with nitric acid. Results suggest that the presence of the sodium cation significantly lowers the reaction barriers compared to the bare dicyanamide anion, promoting faster ignition. []
Q9: What types of coordination polymers can be formed using this compound?
A9: this compound acts as a bridging ligand in a wide variety of coordination polymers. The dicyanamide anion exhibits various coordination modes (μ1,5, μ1,3, μ1,1) enabling the construction of diverse architectures including 1D chains, 2D sheets, and 3D networks. [, , , , , , , , , , , ]
Q10: Can this compound promote the formation of supramolecular isomers?
A10: Yes, the flexibility of dicyanamide bridging and its ability to participate in various intermolecular interactions allows for the formation of supramolecular isomers. Examples include the formation of a 2D square lattice and a 3D triangular lattice with identical building blocks, highlighting the influence of self-assembly conditions on supramolecular structure. [, ]
Q11: Can this compound be used to synthesize fluorescent materials?
A11: Yes, this compound can act as a building block for fluorescent metal-organic frameworks (MOFs) and coordination polymers. The incorporation of the dicyanamide anion into these structures can lead to interesting photoluminescent properties. [, , ]
Q12: Are there potential applications of this compound in energetic materials?
A12: Yes, this compound has been investigated in the context of energetic materials. It serves as a precursor for the synthesis of nitrogen-rich heterocyclic compounds, which are of interest due to their potential energy release properties. []
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